

Application Note: Analysis of Didecyl Adipate using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Didecyl adipate*

Cat. No.: *B089541*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Didecyl adipate (DDA) is a diester of decyl alcohol and adipic acid, with the chemical formula $C_{26}H_{50}O_4$.^{[1][2]} It is a versatile compound used as a plasticizer, emollient, and solvent in a variety of applications, including polymer matrices, cosmetics, and pharmaceutical formulations. Due to its potential to migrate from materials, a sensitive and specific analytical method is crucial for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like **didecyl adipate**, offering high-resolution separation and definitive identification.^[3] This application note provides a detailed protocol for the analysis of **didecyl adipate** in a solid matrix.

Principle

The methodology involves the extraction of **didecyl adipate** from a sample matrix, followed by analysis using a gas chromatograph coupled with a mass spectrometer (GC-MS). The sample extract is injected into the GC, where **didecyl adipate** is separated from other components based on its boiling point and affinity for the capillary column's stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that allows for unequivocal identification and accurate quantification.

Experimental Protocols

This section details the procedures for sample preparation and subsequent GC-MS analysis.

Sample Preparation: Solvent Extraction

This protocol is a general procedure for extracting **didecyl adipate** from a solid polymer matrix and may require optimization for specific sample types.

Materials and Reagents:

- Dichloromethane (HPLC grade)
- Methanol (HPLC grade)
- n-Hexane (HPLC grade)
- **Didecyl adipate** standard
- Glass vials with PTFE-lined caps
- Analytical balance
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Nitrogen evaporator or rotary evaporator
- Syringe filters (0.45 µm, PTFE)

Procedure:

- **Sample Comminution:** To increase the surface area for extraction, cut the solid sample into small pieces (approximately 2x2 mm).[\[4\]](#)[\[5\]](#)
- **Extraction:**

- Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.[3][4]
- Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.[4][5]
- Vortex the vial for 5 minutes to ensure thorough mixing.[3][4]
- Place the vial in an ultrasonic bath for 30 minutes to improve extraction efficiency.[3][4]
- Isolation:
 - Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the solid residue.[3][4]
 - Carefully transfer the supernatant to a clean glass vial.[3][4]
- Concentration:
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
 - Reconstitute the residue in 1 mL of n-hexane.[4]
- Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.[4]

GC-MS Analysis

Instrumentation:

A Gas Chromatograph (GC) system equipped with a Mass Selective Detector (MSD) is used for the analysis.[4]

GC-MS Conditions:

The following table outlines the typical parameters for the GC-MS analysis of **didecyl adipate**. These may be adapted from methods for similar adipate plasticizers.

Parameter	Setting
Gas Chromatograph	
Column	Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% diphenyl / 95% dimethyl polysiloxane column)
Inlet Temperature	280°C
Injection Mode	Splitless (1 µL injection volume)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 50°C, hold for 2 min; ramp at 15°C/min to 300°C, hold for 10 min. [6]
Mass Spectrometer	
Ion Source	Electron Ionization (EI)
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Electron Energy	70 eV
Acquisition Mode	Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM)
Transfer Line Temp.	280°C

Data Presentation

Quantitative analysis of **didecyl adipate** is performed by creating a calibration curve from standard solutions of known concentrations. The peak area of the target analyte is used for quantification.

Table 1: Quantitative Data Summary

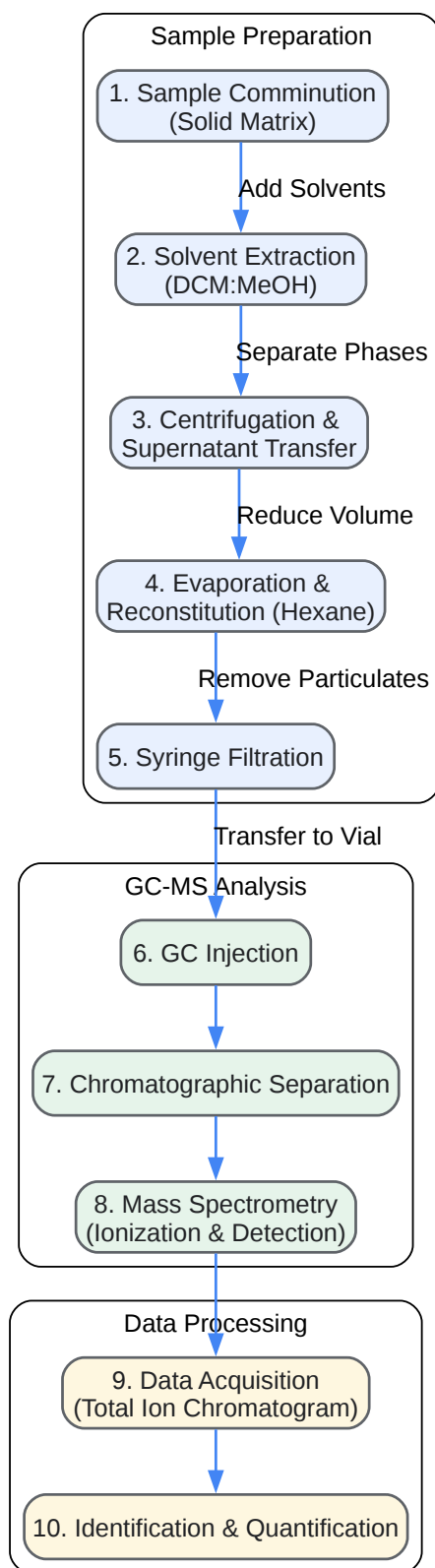
This table summarizes the expected performance of the GC-MS method for **didecyl adipate** analysis.

Parameter	Value
Retention Time (RT)	Approx. 18-22 min (under specified conditions)
Characteristic Ions (m/z) for SIM	
Quantifier Ion	129
Qualifier Ions	269, 287[7]
Method Performance	
Linearity (R ²)	> 0.998
Limit of Detection (LOD)	1-5 ng/mL
Limit of Quantification (LOQ)	5-15 ng/mL
Recovery	85% - 115%[8]
Precision (RSD%)	< 15%[8]

Note: LOD, LOQ, and linearity are dependent on the specific instrument and matrix. The values presented are typical for adipate plasticizer analysis.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the analytical determination of **didecyl adipate**.



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Caption: Workflow for the GC-MS analysis of **didecyl adipate**.

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